molecular formula C10H17ClN4O B12899563 2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol CAS No. 88290-69-1

2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol

Cat. No.: B12899563
CAS No.: 88290-69-1
M. Wt: 244.72 g/mol
InChI Key: PWKUFSIXRWFZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol typically involves the reaction of 6-chloro-2-(diethylamino)pyrimidine with ethanolamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include ethanolamine, 6-chloro-2-(diethylamino)pyrimidine, and suitable solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-diaminopyrimidine: Another pyrimidine derivative with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrimidine ring system.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A triazole-fused pyrimidine derivative.

Uniqueness

2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol is unique due to its specific substitution pattern and the presence of the ethanolamine moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

88290-69-1

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

2-[[6-chloro-2-(diethylamino)pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C10H17ClN4O/c1-3-15(4-2)10-13-8(11)7-9(14-10)12-5-6-16/h7,16H,3-6H2,1-2H3,(H,12,13,14)

InChI Key

PWKUFSIXRWFZLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)Cl)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.